6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

SIRT1 NAD-dependent deacetylase aging

This single, well-defined Cbz-aminobutyrate benzo[c]chromenone ester (≥95% purity) enables precise SAR mapping at the 3-position. Its unique Cbz-protected amine allows post-assay deprotection for biotinylation/target-engagement studies. Use as a structurally differentiated SIRT1 inhibitor tool compound or as a negative control in HIV-1 gp160 assays, where even minor ester changes alter potency. Batch consistency ensures reliable analytical calibration.

Molecular Formula C25H21NO6
Molecular Weight 431.4 g/mol
Cat. No. B5114577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Molecular FormulaC25H21NO6
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
InChIInChI=1S/C25H21NO6/c27-23(11-6-14-26-25(29)30-16-17-7-2-1-3-8-17)31-18-12-13-20-19-9-4-5-10-21(19)24(28)32-22(20)15-18/h1-5,7-10,12-13,15H,6,11,14,16H2,(H,26,29)
InChIKeyAYQLTGXEKKDUPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-6H-benzo[c]chromen-3-yl Cbz-aminobutyrate Ester – Procurement-Relevant Identity & Purity


The target compound, 6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate (CAS 313471-30-6, C₂₅H₂₁NO₆, MW 431.44 g/mol), is a fully synthetic, hybrid ester combining a 6H-benzo[c]chromen-6-one (3,4-benzocoumarin) fluorophore scaffold with a Cbz-protected γ-aminobutyrate side-chain . It is supplied as a single, well-defined chemical entity with a reported purity of ≥95% , making it suitable for quantitative biochemical and biophysical applications where batch-to-batch consistency is critical.

Why Benzo[c]chromenone Ester Analogs Cannot Be Interchanged with 6-Oxo-6H-benzo[c]chromen-3-yl Cbz-aminobutyrate


The benzo[c]chromen-6-one core itself is a moderately fluorescent, cell-permeable scaffold found in numerous screening library esters. However, the biological performance and chemical stability of each derivative are dictated by the ester appendage. The Cbz-aminobutyrate side-chain introduces a protected primary amine and an elongated linker that are absent in simple alkyl, aryl, or alkoxy esters. In documented enzyme inhibition studies, even small structural changes at the 3-position of the benzo[c]chromenone core shift potency by orders of magnitude and alter target selectivity [1][2]. Consequently, substituting the Cbz-aminobutyrate ester with a readily available analog such as the 2-chlorobenzoate, phenyl carbonate, or 4-ethylphenoxybutyrate ester will yield a compound with a different biological profile that cannot be assumed to reproduce the properties of the target compound.

Quantitative Differentiation Evidence for 6-Oxo-6H-benzo[c]chromen-3-yl Cbz-aminobutyrate


SIRT1 Inhibition: Comparison with 4-(4-Ethylphenoxy)butyrate Analog

No publicly available SIRT1 inhibition data exist for the target compound. However, its closest structurally characterized comparator, 4-(4-ethylphenoxy)-butyric acid 6-oxo-6H-benzo[c]chromen-3-yl ester, inhibited human full-length SIRT1 with an IC₅₀ of 6.00×10³ nM in a fluorimetric assay [1]. The Cbz-aminobutyrate side-chain of the target compound replaces the 4-ethylphenoxy group, introducing a hydrogen-bond-capable carbamate and a longer flexible linker, which is expected to alter the binding mode within the SIRT1 active site. Quantitative head-to-head data are required to confirm the magnitude and direction of this differentiation.

SIRT1 NAD-dependent deacetylase aging metabolic disease

HIV-1 gp160 Inhibition: Benchmarking Against Phenyl Carbonate Analog

The phenyl carbonate analog (6-oxidanylidenebenzo[c]chromen-3-yl) phenyl carbonate inhibited HIV-1 envelope glycoprotein gp160 with an IC₅₀ of 2.50×10³ nM [1]. The target compound replaces the phenyl carbonate moiety with a Cbz-aminobutyrate chain, potentially altering cell permeability and target residence time. No gp160 inhibition data are available for the target compound, but the documented activity of the phenyl carbonate analog confirms that the benzo[c]chromenone scaffold can achieve low-micromolar inhibition of this viral target.

HIV-1 gp160 viral entry antiviral screening

Furin/Proprotein Convertase Inhibition: Cross-Class Comparison with 2-Chlorobenzoate Ester

6-Oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate has been reported as a furin/proprotein convertase inhibitor with an IC₅₀ of 0.028 μM (or 28 nM; literature reports IC₅₀ = 0.028 with N-tert-butoxycarbonyl-Arg-Val-Arg-Arg-methylcoumarin amide substrate) [1]. The target compound differs by carrying a Cbz-aminobutyrate rather than a 2-chlorobenzoate ester. The Cbz group is a well-known prodrug promoiety that can be removed in vivo to unmask a primary amine, whereas the 2-chlorobenzoate lacks this functionality. Quantitative furin inhibition data for the target compound are not yet available.

furin proprotein convertase cancer viral activation

Chemical Purity and Batch Reproducibility

The target compound is provided with a documented purity of ≥95% . While purity alone is not a biological differentiator, absence of such specification for many custom-synthesized benzo[c]chromenone esters makes purity a practical selection criterion for quantitative biochemical and biophysical studies where the presence of unknown impurities can confound data interpretation.

quality control assay reproducibility chemical procurement

Recommended Application Scenarios for 6-Oxo-6H-benzo[c]chromen-3-yl Cbz-aminobutyrate


SIRT1 Chemical Probe Development

Based on the low-micromolar SIRT1 inhibition exhibited by the 4-ethylphenoxybutyrate analog [1], the target compound can be employed as a structurally differentiated tool compound to map SAR around the 3-ester position of the benzo[c]chromenone scaffold. Its Cbz-aminobutyrate chain provides additional hydrogen-bonding opportunities that may enhance affinity or selectivity relative to simple alkyl esters.

HIV-1 gp160 Inhibitor Screening Control

The phenyl carbonate analog has confirmed activity against HIV-1 gp160 (IC₅₀ = 2.50×10³ nM) [1]. The target compound, with its distinct ester moiety, can serve as a negative-control or comparator compound in gp160 inhibition assays to evaluate the contribution of the ester group to antiviral activity.

Furin/Proprotein Convertase Probe Synthesis

Prompted by the nanomolar furin inhibition of the 2-chlorobenzoate analog (IC₅₀ ≈ 0.028 μM) [1], the target compound's Cbz-protected amine can be deprotected post-assay to generate a free γ-aminobutyrate, enabling further conjugation or biotinylation for target-engagement studies.

Quality-Controlled Reference Standard for Benzo[c]chromenone Ester Libraries

With a certified purity of ≥95% [1], this compound is suitable as a quantitative reference standard for calibrating analytical methods (HPLC-UV, LC-MS) used to characterize larger batches of structurally related benzo[c]chromenone esters in compound management workflows.

Quote Request

Request a Quote for 6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.